N'-[(E)-(4-fluorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
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Overview
Description
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-(morpholin-4-ylmethyl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its reactive hydrazone group.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the context of cancer research, where the compound can inhibit enzymes involved in cell division and proliferation. The hydrazone group is also capable of forming reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE: Similar in structure but with an adamantane moiety instead of the morpholine ring.
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a dimethoxyphenyl group and a biphenyl moiety.
Uniqueness
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to the presence of both a fluorophenyl group and a morpholine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the morpholine ring provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C19H20FN3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20FN3O2/c20-18-7-3-15(4-8-18)13-21-22-19(24)17-5-1-16(2-6-17)14-23-9-11-25-12-10-23/h1-8,13H,9-12,14H2,(H,22,24)/b21-13+ |
InChI Key |
YMGOMKFKMZEOKU-FYJGNVAPSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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